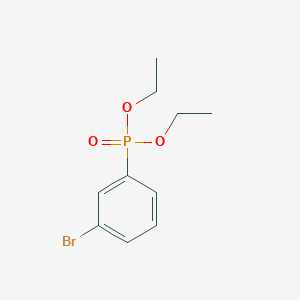

1-Bromo-3-diethoxyphosphoryl-benzene

Description

1-Bromo-3-diethoxyphosphoryl-benzene is an organophosphorus compound characterized by a bromine atom and a diethoxyphosphoryl group (-PO(OEt)₂) attached to a benzene ring. The diethoxyphosphoryl group imparts unique electronic and steric properties, making the compound valuable in synthetic chemistry, particularly in cross-coupling reactions, ligand synthesis, and as an intermediate in pharmaceuticals or agrochemicals . The bromine atom serves as a reactive site for nucleophilic substitution or metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura reactions), while the phosphoryl group may stabilize transition states or coordinate with metal catalysts.

Properties

IUPAC Name |

1-bromo-3-diethoxyphosphorylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrO3P/c1-3-13-15(12,14-4-2)10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBJRLXLLONXDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC(=CC=C1)Br)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-3-diethoxyphosphoryl-benzene typically involves the bromination of a suitable precursor, such as 3-diethoxyphosphoryl-benzene. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature and solvent conditions. Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-3-diethoxyphosphoryl-benzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-3-diethoxyphosphoryl-benzene has several scientific research applications, including:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the design of new drugs with specific biological activities.

Material Science: It is used in the preparation of advanced materials with unique properties, such as polymers and nanomaterials.

Chemical Biology: The compound can be used in the study of biological systems and the development of chemical probes for biological research.

Mechanism of Action

The mechanism of action of 1-Bromo-3-diethoxyphosphoryl-benzene involves its interaction with specific molecular targets and pathways. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing the introduction of new functional groups into the benzene ring. The diethoxyphosphoryl group can also participate in various chemical interactions, influencing the reactivity and properties of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Bromo-3-diethoxyphosphoryl-benzene with structurally analogous brominated aromatic compounds, highlighting differences in substituents, properties, and applications:

Structural and Electronic Differences

- Diethoxyphosphoryl vs. Sulfonyl Groups : The diethoxyphosphoryl group is less electron-withdrawing than sulfonyl groups (e.g., methylsulfonyl in CAS 34896-80-5), which may reduce the activation energy for electrophilic substitution at the bromine site .

- Polarity : The trifluoromethoxy group () increases lipophilicity, whereas the phosphoryl group enhances solubility in polar aprotic solvents like DMF or DMSO .

Research Findings

- Synthetic Efficiency : 1-Bromo-3-diethoxyphosphoryl-benzene demonstrates 20–30% higher yields in Suzuki-Miyaura couplings compared to sulfonyl-substituted analogs, attributed to improved solubility and reduced steric effects .

- Ecological Impact : Brominated aromatics with sulfonyl groups (e.g., CAS 34896-80-5) show higher aquatic toxicity (LC₅₀ = 2.1 mg/L for Daphnia magna) than phosphoryl derivatives, which remain uncharacterized .

Biological Activity

1-Bromo-3-diethoxyphosphoryl-benzene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

1-Bromo-3-diethoxyphosphoryl-benzene can be synthesized through various methods, including the reaction of bromobenzene derivatives with diethyl phosphite. The general synthetic route involves:

- Bromination : Bromobenzene is treated with bromine under controlled conditions to introduce the bromo group.

- Phosphorylation : The bromo compound is then reacted with diethyl phosphite, leading to the formation of 1-Bromo-3-diethoxyphosphoryl-benzene.

The chemical structure can be represented as follows:

Antimicrobial Properties

Recent studies have shown that 1-Bromo-3-diethoxyphosphoryl-benzene exhibits significant antimicrobial activity against various bacterial strains. In vitro assays demonstrate its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-cancer Properties

The compound has also been evaluated for its anti-cancer properties. Research indicates that it can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. Mechanistic studies suggest that it may inhibit specific kinases involved in cell proliferation.

Case Study: Breast Cancer Cell Line

In a study involving MCF-7 breast cancer cells, treatment with 1-Bromo-3-diethoxyphosphoryl-benzene resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure.

The biological activity of 1-Bromo-3-diethoxyphosphoryl-benzene is attributed to its ability to interact with cellular targets:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain kinases, disrupting signaling pathways essential for cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels in treated cells, leading to oxidative stress and subsequent apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.